molecular formula C13H23NO5 B12990482 Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B12990482
M. Wt: 273.33 g/mol
InChI Key: UCELECANJZAYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its tetrahydropyran ring structure, which is substituted with a methyl ester and a tert-butoxycarbonyl (Boc)-protected amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methyl Ester Group: The methyl ester group is introduced via esterification reactions using methanol and an acid catalyst.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The tetrahydropyran ring structure provides stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl tetrahydro-2H-pyran-4-carboxylate
  • 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid

Uniqueness

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate is unique due to its combination of a Boc-protected amine group and a methyl ester group within the tetrahydropyran ring structure. This combination imparts specific chemical properties and

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-4-carboxylate

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9-13(10(15)17-4)5-7-18-8-6-13/h5-9H2,1-4H3,(H,14,16)

InChI Key

UCELECANJZAYHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.